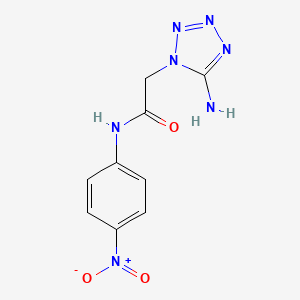
2-(5-amino-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide
Descripción general
Descripción
2-(5-amino-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name ANTA, and it is a tetrazole derivative that has shown promising results in different studies.
Mecanismo De Acción
The mechanism of action of ANTA is not fully understood and requires further investigation. However, studies have shown that ANTA can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. ANTA has also been shown to disrupt bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and physiological effects:
ANTA has been shown to have various biochemical and physiological effects. Studies have shown that ANTA can induce cell cycle arrest and apoptosis in cancer cells. ANTA has also been shown to inhibit the growth of certain bacterial strains by disrupting cell wall synthesis. Additionally, ANTA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANTA has several advantages and limitations for lab experiments. One of the primary advantages of ANTA is its ability to selectively target cancer cells and bacteria, making it a potential candidate for targeted therapy. ANTA also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, ANTA's limited solubility in water can pose challenges for its use in certain experiments.
Direcciones Futuras
ANTA's potential applications in scientific research are vast, and there are several future directions for its use. One potential direction is the development of ANTA-based drug delivery systems that can selectively target cancer cells and bacteria. Another potential direction is the investigation of ANTA's use in the treatment of inflammatory diseases. Further studies are also needed to fully understand ANTA's mechanism of action and its potential applications in different fields of scientific research.
Conclusion:
In conclusion, ANTA is a chemical compound that has shown promising results in different studies. Its potential applications in various fields of scientific research make it a valuable compound for further investigation. While there are still several unanswered questions regarding ANTA's mechanism of action, its potential as a targeted therapy agent makes it a promising candidate for future research.
Aplicaciones Científicas De Investigación
ANTA has been extensively studied for its potential applications in different fields of scientific research. One of the primary applications of ANTA is in the field of medicinal chemistry, where it has been shown to possess significant anticancer and antimicrobial properties. ANTA has also been studied for its use as a potential drug delivery agent due to its ability to target specific cells and tissues.
Propiedades
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O3/c10-9-12-13-14-15(9)5-8(17)11-6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,11,17)(H2,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRSFZZRFVRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=NN=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B3946202.png)

![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)

![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)
![1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B3946256.png)


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3946276.png)
![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)
![3-benzyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3946292.png)